(4-(Methylamino)pyrrolidin-3-yl)methanol
Description
(4-(Methylamino)pyrrolidin-3-yl)methanol is a pyrrolidine derivative featuring a hydroxymethyl group at the 3-position and a methylamino substituent at the 4-position of the pyrrolidine ring. Pyrrolidine derivatives are widely studied in medicinal chemistry for their conformational rigidity and ability to interact with biological targets, including enzymes and receptors .
Properties
CAS No. |
128740-30-7 |
|---|---|
Molecular Formula |
C6H14N2O |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
[4-(methylamino)pyrrolidin-3-yl]methanol |
InChI |
InChI=1S/C6H14N2O/c1-7-6-3-8-2-5(6)4-9/h5-9H,2-4H2,1H3 |
InChI Key |
WXYKJIYEJCIDIX-UHFFFAOYSA-N |
SMILES |
CNC1CNCC1CO |
Canonical SMILES |
CNC1CNCC1CO |
Synonyms |
3-Pyrrolidinemethanol,4-(methylamino)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrrolidine Derivatives with Varied Substituents
Table 1: Structural and Functional Comparison of Pyrrolidinylmethanol Derivatives
- Substituent Effects: The methylamino group in the target compound may enhance receptor binding compared to amino or halogenated analogs (e.g., bromine in ). Fluorinated derivatives (e.g., ) exhibit improved metabolic stability due to reduced oxidative metabolism.
- Synthesis: The target compound’s synthesis involves methylamine and ethanol under reflux (similar to ), while fluorinated analogs require specialized reagents (e.g., fluorophenyl precursors in ).
Pyridine-Based Analogs
Table 2: Comparison with Pyridine Derivatives
- Bioactivity: Pyridine derivatives like 4-(methylamino)pyridine show potentiation of HVACCs (voltage-gated calcium channels) in neurons, suggesting the methylamino group’s role in modulating ion channels . However, pyrrolidine derivatives may offer better blood-brain barrier penetration due to reduced polarity.
- Electronic Effects: Chloro substituents (e.g., ) increase electron-withdrawing effects, altering reactivity compared to electron-donating methylamino groups.
Piperidine and Hybrid Structures
- [1-(4-Methylbenzyl)piperidin-3-yl]methanol (): The piperidine core provides a six-membered ring, offering distinct conformational flexibility.
- Pyrazolo-pyrimidine Derivatives (e.g., ): These hybrids exhibit antimicrobial activity, highlighting the importance of fused heterocyclic systems, though they lack the hydroxymethyl group critical for solubility in the target compound.
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